COX-2 Selectivity and Potency: (R)-Carprofen vs. (S)-Carprofen in Bovine Whole Blood
In bovine whole blood assays, (R)-carprofen demonstrates a unique, concentration-dependent COX-2 selectivity profile that is inverted at higher inhibition levels, unlike (S)-carprofen. Specifically, (R)-carprofen is preferentially selective for COX-2 at low inhibition (IC10 ratio of 6.63:1) but becomes COX-1 selective at high inhibition (IC95 ratio of 0.20:1) [1]. In contrast, (S)-carprofen maintains a preference for COX-2 inhibition across all levels, with ratios decreasing from 9.04:1 at IC10 to 1.84:1 at IC95 [1]. The potency difference is stark: (S)-carprofen is 11.6-fold more potent at IC10 and 218-fold more potent at IC90 [1].
| Evidence Dimension | COX-1:COX-2 Inhibition Ratio at IC10 and IC95 |
|---|---|
| Target Compound Data | IC10 COX-1:COX-2 = 6.63:1 ; IC95 COX-1:COX-2 = 0.20:1 |
| Comparator Or Baseline | S(+)-carprofen: IC10 COX-1:COX-2 = 9.04:1 ; IC95 COX-1:COX-2 = 1.84:1 |
| Quantified Difference | At IC95, (R)-carprofen shows a 9.2-fold shift towards COX-1 selectivity relative to (S)-carprofen. |
| Conditions | Bovine whole blood in vitro assay, measuring inhibition of COX-1 and COX-2. |
Why This Matters
This concentration-dependent inversion of selectivity is a unique property of (R)-carprofen, making it a valuable tool for studying NSAID mechanism of action and the differential inhibition of COX isoforms.
- [1] Brentnall, C., et al. (2012). Potency and selectivity of carprofen enantiomers for inhibition of bovine cyclooxygenase in whole blood assays. Research in Veterinary Science, 93(3), 1387-1392. View Source
